Tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate

Medicinal Chemistry ADME Prediction PROTAC Linker Design

PROTAC and medicinal chemistry teams often face delays due to laborious deprotection-reprotection sequences when using fully protected or deprotected diazepane cores. Tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate (CAS 956317-40-1) overcomes this with orthogonal N-Boc protection, enabling direct, parallel diversification of the free secondary amine. Its balanced polarity (XLogP3: -0.2, TPSA: 61.8 Ų) finely tunes linker properties for ternary complex formation. This scaffold is validated as a key intermediate in CFTR modulator patents (WO2022076625A1). High-purity monoprotected building block with reliable global supply.

Molecular Formula C10H20N2O3
Molecular Weight 216.281
CAS No. 956317-40-1
Cat. No. B2600094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate
CAS956317-40-1
Molecular FormulaC10H20N2O3
Molecular Weight216.281
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNCC(C1)O
InChIInChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-6-8(13)7-12/h8,11,13H,4-7H2,1-3H3
InChIKeyGBVLDEOLVSGEJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate Supplier Guide


Tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate (CAS 956317-40-1) is a monoprotected 1,4-diazepane derivative bearing a single N-Boc group and a free 6-hydroxyl substituent [1]. This scaffold belongs to a class of seven-membered diazacycles widely employed as versatile building blocks and rigid linkers in medicinal chemistry, notably for targeted protein degradation (PROTAC) and heterocyclic synthesis . Its molecular weight of 216.28 g/mol and balanced polarity (XLogP3: -0.2, TPSA: 61.8 Ų) distinguish it from both fully protected analogs and unsubstituted cores, enabling distinct chemical reactivity and pharmacokinetic tuning [2].

Tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate: Why Generic Analogs Fail


Generic substitution among 1,4-diazepane derivatives is technically unsound due to significant divergence in molecular properties that dictate synthetic utility, biological performance, and regulatory classification. While CAS 956317-40-1 possesses a single Boc protecting group and a single hydroxyl handle, its closest analogs exhibit either fully deprotected cores, dual protection, or the absence of the hydroxyl moiety [1]. These structural variations translate directly into quantifiable differences in polarity, hydrogen-bonding capacity, and metabolic stability [2]. The following evidence demonstrates that selecting the incorrect analog can compromise reaction yields, alter pharmacokinetic profiles, or introduce unmanageable synthetic complexity, thereby justifying the targeted procurement of this specific intermediate.

Tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate: Comparative Analysis


Hydrogen Bond Donor/Acceptor Capacity

Tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate (target) exhibits a distinct hydrogen-bonding profile compared to its non-hydroxylated analog, tert-butyl 1,4-diazepane-1-carboxylate (CAS 112275-50-0). The presence of the 6-hydroxyl group increases the Hydrogen Bond Donor count from 1 to 2 and the Hydrogen Bond Acceptor count from 3 to 4, as computed by PubChem [1][2]. This enhanced capacity directly influences molecular recognition, solubility, and permeability, making the target compound a preferred intermediate for installing additional polar contacts in drug candidates [3].

Medicinal Chemistry ADME Prediction PROTAC Linker Design

Lipophilicity & Polarity Differentiation

The target compound demonstrates a significantly reduced lipophilicity profile relative to tert-butyl 1,4-diazepane-1-carboxylate. Computed XLogP3 values indicate a shift from 0.8 for the non-hydroxylated analog to -0.2 for CAS 956317-40-1, representing a decrease of 1.0 log unit [1][2]. Concurrently, the Topological Polar Surface Area (TPSA) increases from 41.6 Ų to 61.8 Ų . These changes collectively predict improved aqueous solubility and reduced passive membrane permeability, which are critical parameters for tuning the drug-likeness of lead compounds [3].

Lipophilicity CNS Drug Design Permeability

Orthogonal Protection Advantage

In contrast to the di-Boc protected analog (1,4-(di-Boc)-6-hydroxy-1,4-diazepane, CAS 1823301-45-6), the target compound retains a free secondary amine at the N4 position . This orthogonally protected architecture allows for sequential functionalization without the need for global deprotection [1]. For instance, the free amine can undergo alkylation, acylation, or reductive amination while the Boc group and hydroxyl remain intact, a synthetic sequence that is precluded in the symmetrically protected di-Boc analog . The higher molecular weight and bulk of the di-Boc analog (316.39 g/mol) also reduce atom economy in large-scale syntheses .

Synthetic Methodology Orthogonal Protection PROTAC Synthesis

Synthetic Yield Benchmark

A specific synthetic route to CAS 956317-40-1 is documented with a reported yield of 32% via hydrogenation of 1,4-dibenzyl-6-hydroxy-1,4-diazepane in methanol over palladium(II) hydroxide [1]. While this yield serves as a baseline for optimization, it provides a tangible procurement and scale-up benchmark. In contrast, general hydroxylation methods for 1,4-diazepane cores often proceed with lower or unreported yields, making this validated route a practical starting point for process chemists [2]. The compound's application as an intermediate in CFTR modulator patents further underscores its validated synthetic utility [3].

Process Chemistry Heterocycle Synthesis CFTR Modulator Intermediates

Tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate: Applications & Sourcing


PROTAC Linker with Tunable Polarity

Researchers designing PROTACs or molecular glues that require a rigid, semi-polar linker should prioritize CAS 956317-40-1. Its intermediate XLogP3 of -0.2 and TPSA of 61.8 Ų provide a balanced polarity profile between highly lipophilic alkyl linkers and highly polar PEG chains, enabling fine-tuning of ternary complex formation and cellular permeability [1]. The free secondary amine allows direct conjugation to E3 ligase ligands or target protein binders .

Divergent Synthesis of Diazepane Libraries

Medicinal chemistry teams synthesizing focused libraries of N4-substituted diazepanes should select this monoprotected building block. The orthogonal protection (Boc on N1, free amine on N4) permits parallel or sequential diversification without the need for laborious deprotection-reprotection sequences required when using di-Boc or fully deprotected analogs [1].

CFTR Modulator & Autoimmune Drug Discovery

Based on patent disclosures, CAS 956317-40-1 serves as a key intermediate in the synthesis of CFTR modulators (WO2022076625A1) and heteroaryl heterocyclyl compounds for autoimmune disease treatment (CN-112313228-A) [1]. Procurement of this specific CAS number ensures direct access to a validated synthetic route, reducing the time and cost associated with de novo route scouting [2].

Solubility Improvement via Linker Replacement

When lead compounds suffer from poor aqueous solubility or high LogD due to lipophilic linkers, substituting with the 6-hydroxy-1,4-diazepane core can be strategically employed. The 1.0 unit decrease in XLogP3 compared to the non-hydroxylated analog provides a quantifiable improvement in predicted solubility without sacrificing the rigidity of the seven-membered ring [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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